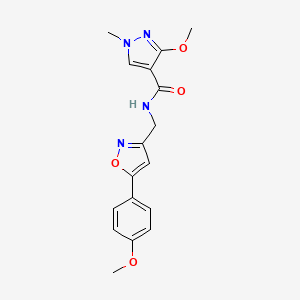
3-methoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-1-methyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-methoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H18N4O4 and its molecular weight is 342.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Methoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-1-methyl-1H-pyrazole-4-carboxamide, a compound with the CAS number 1208710-70-6, is an organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C17H18N4O4 with a molecular weight of 342.35 g/mol. The compound features a complex structure that integrates a pyrazole core with an isoxazole moiety, which is often associated with diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N4O4 |
| Molecular Weight | 342.35 g/mol |
| CAS Number | 1208710-70-6 |
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Isoxazole Ring : This can be achieved through cyclization reactions involving hydroxylamine and α,β-unsaturated carbonyl compounds.
- Attachment of Pyrazole Core : The pyrazole moiety is synthesized via standard methods involving hydrazine derivatives.
- Final Coupling : The final product is obtained by coupling the isoxazole derivative with the pyrazole core under appropriate conditions.
The structural modifications at various positions of the pyrazole and isoxazole rings can significantly influence the biological activity, particularly in targeting specific enzymes or receptors.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Enzyme Inhibition
The compound has shown potential as an inhibitor for various metalloproteinases, particularly meprin α and β, which are implicated in cancer progression and vascular diseases. In vitro studies indicated that modifications in the structure could enhance selectivity towards these targets, suggesting that it may play a role in cancer therapeutics .
2. Antioxidant Properties
Preliminary studies have demonstrated antioxidant activities in related isoxazole derivatives, indicating potential neuroprotective effects . The presence of methoxy groups may contribute to this activity by stabilizing free radicals.
3. Anti-inflammatory Effects
Compounds with similar structural features have been evaluated for their anti-inflammatory properties, making this compound a candidate for further exploration in inflammatory disease models .
Case Studies
Several case studies have highlighted the biological activity of compounds related to this compound:
Case Study 1: Inhibition of Meprin Proteases
A study focused on the SAR of pyrazole derivatives showed that specific substitutions at the 3 and 5 positions could enhance inhibitory activity against meprin α, demonstrating the potential for targeting this protease in cancer therapy .
Case Study 2: Antioxidant Activity Assessment
In vivo and in vitro models were used to evaluate antioxidant properties among isoxazole derivatives. Results indicated that certain modifications led to significant reductions in oxidative stress markers, suggesting therapeutic potential in neurodegenerative diseases .
Eigenschaften
IUPAC Name |
3-methoxy-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-21-10-14(17(19-21)24-3)16(22)18-9-12-8-15(25-20-12)11-4-6-13(23-2)7-5-11/h4-8,10H,9H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQQWDHSZWLCFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














